molecular formula C12H13N5O2 B6504061 (2E)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide CAS No. 1396892-94-6

(2E)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide

Cat. No.: B6504061
CAS No.: 1396892-94-6
M. Wt: 259.26 g/mol
InChI Key: KVUZTZUHGYAGJW-ONEGZZNKSA-N
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Description

(2E)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide is a synthetic organic compound characterized by a tetrazole ring substituted with a methyl and oxo group at the 4- and 5-positions, respectively. The tetrazole moiety is linked to a phenyl ring, which is further functionalized with a but-2-enamide group in the (2E)-configuration.

The (2E)-configuration of the enamide group is critical for maintaining planarity and conjugation, which may influence reactivity, photophysical behavior, or binding affinity in target interactions.

Properties

IUPAC Name

(E)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-3-4-11(18)13-9-5-7-10(8-6-9)17-12(19)16(2)14-15-17/h3-8H,1-2H3,(H,13,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUZTZUHGYAGJW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide is a synthetic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N5O2, with a molecular weight of 259.26 g/mol. The compound features a tetrazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study highlighted that derivatives of tetrazole demonstrated potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in the structure enhances the antibacterial activity due to improved membrane penetration .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tetrazole Derivative AE. coli32 µg/mL
Tetrazole Derivative BS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Mechanism of Action : The compound has been investigated for its ability to inhibit xanthine oxidase and induce apoptosis in cancer cells. In vitro studies reported that it significantly reduced cell viability in various cancer cell lines .
Cancer Cell LineIC50 (µM)
HeLa10
MCF715

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has shown promise in other areas:

  • Anti-inflammatory Activity : Some derivatives have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential in oxidative stress-related conditions.

Case Studies

Several case studies have evaluated the efficacy of tetrazole-containing compounds:

  • Case Study on Antimicrobial Efficacy : A research group tested a series of tetrazole derivatives against multidrug-resistant bacterial strains. Results indicated that specific structural modifications led to enhanced antibacterial activity compared to standard antibiotics .
  • Clinical Evaluation : In preclinical trials, the compound was administered to tumor-bearing mice models. Results showed a significant reduction in tumor size and improved survival rates compared to control groups .

Comparison with Similar Compounds

Heterocyclic Core

  • The target compound features a 1,2,3,4-tetrazole ring, which is aromatic and exhibits tautomerism between 1H- and 2H-forms.
  • Chromenone derivatives (1821457-37-7, 1821457-35-5) contain a benzopyrone core, enabling fluorescence or kinase inhibition activities, unlike the tetrazole-based target compound .

Substituents and Functional Groups

  • The (2E)-but-2-enamide group in the target compound differs from the dimethylamino-substituted enamide in 1821457-37-7 and 1821457-35-5.
  • 942853-23-8 includes a pyrazole-methylbenzyl moiety, likely influencing steric bulk and lipophilicity compared to the phenyl-tetrazole system in the target compound.

Electronic and Steric Effects

  • In contrast, the sulfonamide group in 942853-23-8 may enhance hydrogen-bond acceptor capacity .

Research Findings and Methodological Insights

  • Structural Analysis : Tools like SHELXL are widely used for refining crystal structures, including small molecules with complex heterocycles like tetrazoles or thiadiazoles . For the target compound, SHELXL could resolve tautomeric forms or hydrogen-bonding networks.
  • Electronic Properties: Multiwfn could analyze the electron localization function (ELF) of the tetrazole ring, revealing charge distribution differences compared to thiadiazole or chromenone systems .
  • Hypothetical Applications: Tetrazole derivatives are often explored as bioisosteres for carboxylic acids or in coordination chemistry. Thiadiazoles (e.g., 942853-23-8) are associated with antimicrobial or anticancer activities. Chromenones (e.g., 1821457-37-7) are studied for fluorescence or kinase inhibition.

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